molecular formula C8H13N3O B13538670 1-Methyl-2-(pyrrolidin-3-yloxy)-1h-imidazole

1-Methyl-2-(pyrrolidin-3-yloxy)-1h-imidazole

Cat. No.: B13538670
M. Wt: 167.21 g/mol
InChI Key: HITHDIXJQWQMNM-UHFFFAOYSA-N
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Description

1-Methyl-2-(pyrrolidin-3-yloxy)-1h-imidazole is a compound that features a unique combination of a pyrrolidine ring and an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-2-(pyrrolidin-3-yloxy)-1h-imidazole typically involves the reaction of 1-methylimidazole with 3-hydroxypyrrolidine under specific conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to promote the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-Methyl-2-(pyrrolidin-3-yloxy)-1h-imidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrrolidine or imidazole ring can be functionalized with different substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in solvents like ethanol or tetrahydrofuran.

    Substitution: Various nucleophiles such as alkyl halides or acyl chlorides; reactions often conducted in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyrrolidine or imidazole rings.

Scientific Research Applications

1-Methyl-2-(pyrrolidin-3-yloxy)-1h-imidazole has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 1-Methyl-2-(pyrrolidin-3-yloxy)-1h-imidazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 1-Methyl-2-(pyrrolidin-3-yloxy)-1h-pyrrole
  • 1-Methyl-2-(pyrrolidin-3-yloxy)-1h-pyrazole
  • 1-Methyl-2-(pyrrolidin-3-yloxy)-1h-triazole

Uniqueness

1-Methyl-2-(pyrrolidin-3-yloxy)-1h-imidazole is unique due to the specific combination of the pyrrolidine and imidazole rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C8H13N3O

Molecular Weight

167.21 g/mol

IUPAC Name

1-methyl-2-pyrrolidin-3-yloxyimidazole

InChI

InChI=1S/C8H13N3O/c1-11-5-4-10-8(11)12-7-2-3-9-6-7/h4-5,7,9H,2-3,6H2,1H3

InChI Key

HITHDIXJQWQMNM-UHFFFAOYSA-N

Canonical SMILES

CN1C=CN=C1OC2CCNC2

Origin of Product

United States

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